![molecular formula C14H17F3N2O B5299426 (4-Methyl-1,4-diazepan-1-yl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B5299426.png)
(4-Methyl-1,4-diazepan-1-yl)[3-(trifluoromethyl)phenyl]methanone
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Overview
Description
(4-Methyl-1,4-diazepan-1-yl)[3-(trifluoromethyl)phenyl]methanone is a chemical compound that belongs to the class of diazepanes This compound features a diazepane ring substituted with a trifluoromethylphenyl group and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,4-diazepan-1-yl)[3-(trifluoromethyl)phenyl]methanone typically involves the reaction of 4-methyl-1,4-diazepane with a trifluoromethylphenyl methanone derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a Lewis acid, to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1,4-diazepan-1-yl)[3-(trifluoromethyl)phenyl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, appropriate solvents, and sometimes catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new substituted derivatives.
Scientific Research Applications
(4-Methyl-1,4-diazepan-1-yl)[3-(trifluoromethyl)phenyl]methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-Methyl-1,4-diazepan-1-yl)[3-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (4-Methyl-1,4-diazepan-1-yl)[3-(trifluoromethyl)phenyl]methanone include:
- (4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate
- (1-Ethylpiperidin-4-yl)acetic acid hydrate
- (4-(Aminocarbonyl)piperidin-1-yl)acetic acid hydrate
Uniqueness
What sets this compound apart from these similar compounds is its trifluoromethylphenyl group, which imparts unique chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(4-methyl-1,4-diazepan-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O/c1-18-6-3-7-19(9-8-18)13(20)11-4-2-5-12(10-11)14(15,16)17/h2,4-5,10H,3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBZRHNYCCWFIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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